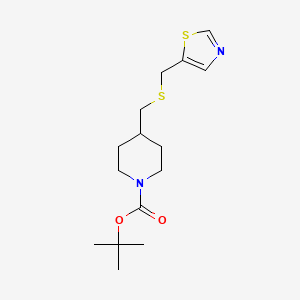

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18722645

Molecular Formula: C15H24N2O2S2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O2S2 |

|---|---|

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3 |

| Standard InChI Key | DGYZJLYOVJQMKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=CS2 |

Introduction

Structural and Molecular Characteristics

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to the class of piperidine derivatives, featuring a tert-butyl carbamate (Boc) group at the piperidine nitrogen and a thiazole ring connected via a methylsulfanylmethyl linker. While the exact molecular formula of the non-chlorinated variant is inferred as C₁₅H₂₄N₂O₂S₂ (molecular weight ≈ 328.49 g/mol), its chloro-substituted analog, 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, has a confirmed formula of C₁₅H₂₃ClN₂O₂S₂ (362.09 g/mol) . The Boc group enhances solubility and stability during synthetic processes, while the thiazole moiety contributes to electronic diversity and bioactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, often beginning with the construction of the thiazole ring. A modified Hantzsch thiazole synthesis—condensing α-haloketones with thioamides—is commonly employed. Subsequent steps include:

-

Piperidine Functionalization: Nucleophilic substitution or coupling reactions introduce the methylsulfanylmethyl-piperidine backbone.

-

Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .

-

Esterification: Reaction with tert-butyl alcohol in the presence of acid catalysts yields the final tert-butyl ester.

Industrial-scale production optimizes parameters such as temperature (typically 0–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., palladium for cross-couplings) .

Reactivity and Functional Transformations

The compound’s reactivity is dominated by its functional groups:

-

Thiazole Ring: Susceptible to electrophilic substitution (e.g., halogenation at the 2-position).

-

Sulfanylmethyl Linker: Participates in redox reactions, forming disulfides or sulfoxides under oxidative conditions.

-

Tert-Butyl Ester: Hydrolyzes to carboxylic acids under acidic or basic conditions, enabling further derivatization .

Table 1 summarizes key reactions and conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones |

| Reduction | LiAlH₄, NaBH₄ | Alcohols (from ester reduction) |

| Nucleophilic Substitution | NaOH, amines | Piperidine ring-opened derivatives |

Comparative Analysis with Structural Analogs

A comparison with 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester (PubChem CID: 49761197) highlights critical differences:

The thiazole moiety in the target compound introduces π-π stacking capabilities, enhancing binding to aromatic residues in enzymes—a feature absent in the analog .

Research Applications and Future Directions

Medicinal Chemistry

This compound serves as a precursor in developing kinase inhibitors and antimicrobial agents. Its Boc group facilitates selective deprotection, enabling site-specific modifications .

Material Science

The sulfanylmethyl linker’s redox activity is exploited in synthesizing self-assembled monolayers (SAMs) for biosensors.

Recommended Studies

-

PK/PD Profiling: Assess bioavailability and metabolite formation in vivo.

-

Target Identification: Use CRISPR screening to pinpoint molecular targets in cancer pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume